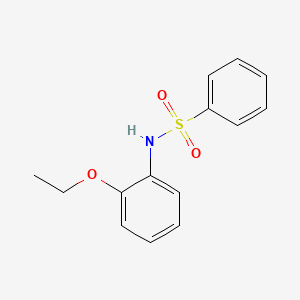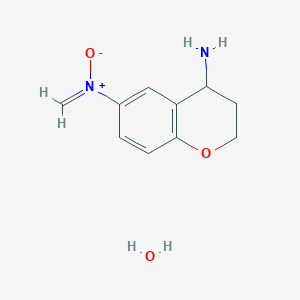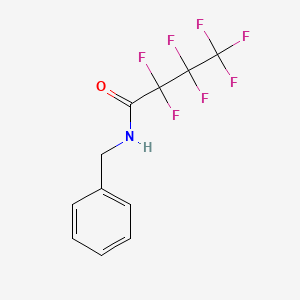
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated organic compound characterized by the presence of a benzyl group attached to a heptafluorobutanamide moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of benzylamine with heptafluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzylamine
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the fluorinated moiety can enhance the compound’s stability and resistance to metabolic degradation. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2,2,3,3,4,4,4-heptafluorobutylamine
- N-Benzyl-2,2,3,3,4,4,4-heptafluorobutyl alcohol
- N-Benzyl-2,2,3,3,4,4,4-heptafluorobutyl chloride
Uniqueness
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its amide functional group, which imparts distinct chemical reactivity and stability compared to its analogs. The presence of the amide group allows for hydrogen bonding and other interactions that are not possible with the corresponding amine, alcohol, or chloride derivatives.
Propriétés
Numéro CAS |
560-02-1 |
|---|---|
Formule moléculaire |
C11H8F7NO |
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
N-benzyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C11H8F7NO/c12-9(13,10(14,15)11(16,17)18)8(20)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20) |
Clé InChI |
JGYHLDPCXQPJCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)

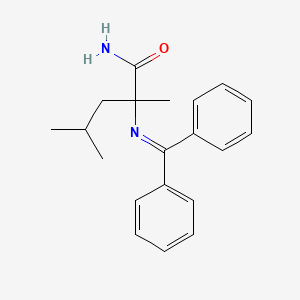
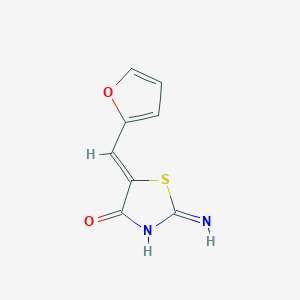
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
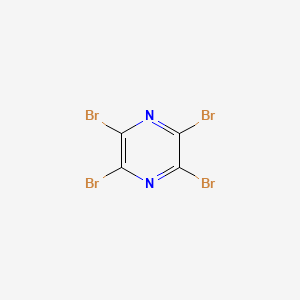
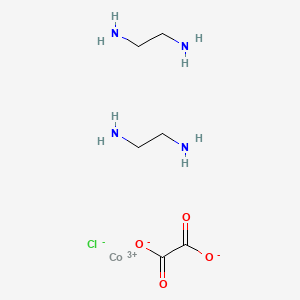
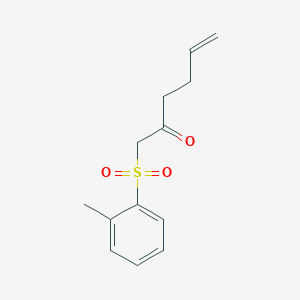
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)

![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
